Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate
Description
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate is a piperidine-derived compound characterized by a benzyl group at the 1-position, a propionylanilino moiety at the 4-position, and an ethyl ester group.
Synthetic routes for analogous piperidine derivatives often involve hetero Diels-Alder reactions or nucleophilic substitutions. For example, ethyl 1-benzyl-4-(tert-butyldimethylsiloxy)-6-substituted tetrahydropyridine carboxylates (prepared via hetero Diels-Alder reactions) serve as precursors for carbolines or pyridazinones . The propionylanilino group in the target compound likely arises from amidation or acylation of a 4-aminopiperidine intermediate, similar to methods described for related opioid analogs .
Properties
IUPAC Name |
ethyl 1-benzyl-4-(N-propanoylanilino)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c1-3-22(27)26(21-13-9-6-10-14-21)24(23(28)29-4-2)15-17-25(18-16-24)19-20-11-7-5-8-12-20/h5-14H,3-4,15-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYROTCVRDQKJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with propionylaniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography. Industrial production methods may involve a one-pot synthesis to enhance yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties, leading to the formation of various substituted derivatives .
Scientific Research Applications
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The compound’s effects are mediated through G-protein coupled receptor pathways, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The table below compares key features of ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate with structurally related compounds:
Key Differences and Functional Implications
Substituent Effects on Bioactivity: The propionylanilino group in the target compound and carfentanil is critical for opioid receptor binding, as seen in fentanyl derivatives . In contrast, the 4-chlorobenzoyl substituent () lacks this anilino moiety, likely reducing CNS activity. Ester Groups: Ethyl esters (target compound, ) vs. methyl esters (carfentanil) influence metabolic stability. Ethyl esters generally exhibit slower hydrolysis, prolonging half-life .
Synthetic Complexity: Carfentanil requires phenethylation and multiple protection/deprotection steps , whereas the target compound’s synthesis is simpler, involving direct acylation of 4-aminopiperidine .
Strong oxidants degrade ethyl 4-piperidinecarboxylate derivatives (), suggesting similar reactivity constraints for the target compound.
Biological Activity
Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate, a compound belonging to the piperidine class, has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C24H30N2O3
- Molecular Weight : 402.51 g/mol
- SMILES Notation : CCOC(=O)C1(CCN(C1=O)Cc2ccccc2)C(=O)C(C)N(C)C
Pharmacological Activities
This compound has been studied for various biological activities, including:
- Antimicrobial Activity :
- Enzyme Inhibition :
-
Cytotoxicity and Anticancer Potential :
- Some piperidine derivatives have been investigated for their cytotoxic effects on cancer cell lines. The structural features of this compound may confer similar properties, warranting further investigation into its anticancer potential.
Case Studies and Experimental Data
-
In Vitro Studies :
- In vitro assays have been used to evaluate the biological activity of related piperidine compounds. For instance, derivatives were tested against standard bacterial strains, showing varying degrees of antimicrobial efficacy . While specific data on this compound is not extensively documented, the trends observed in related compounds suggest potential activity.
- Molecular Docking Studies :
-
Toxicological Assessments :
- Toxicity profiles for piperidine derivatives are crucial for understanding safety and efficacy. This compound should undergo similar assessments to determine its safety margins in therapeutic applications.
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| 1-Benzyl-4-phenyl-4-piperidinecarboxylic Acid Ethyl Ester | Moderate | Yes | Moderate |
| Piperidine Derivative A | High | Yes | High |
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-benzyl-4-(propionylanilino)-4-piperidinecarboxylate, and how can reaction conditions be controlled to improve yield?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and acyl transfer. For example, propionylanilino groups can be introduced via condensation of 4-anilinopiperidine derivatives with propionic anhydride under reflux conditions. Key parameters include anhydrous solvents (e.g., CHCl₃), argon atmosphere to prevent oxidation, and controlled stoichiometry of reagents. Post-synthesis purification via column chromatography or recrystallization in 2-propanol improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and stereochemistry, particularly for distinguishing benzyl and propionylanilino moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (GC/MS or LC-MS) validates molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction using SHELX software resolves absolute configurations .
Q. What are the recommended protocols for safe handling and storage during experimental procedures?
Due to acute toxicity risks (oral, dermal), handle under fume hoods with nitrile gloves and EN 166-compliant goggles. Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid dust formation; use wet methods for spill cleanup. For solvent-based reactions, employ explosion-proof equipment and ground glassware to mitigate electrostatic hazards .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different studies?
Discrepancies in IC₅₀ values or target selectivity may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using reference compounds (e.g., fentanyl analogs for opioid receptor studies) and validate via orthogonal assays (e.g., calcium flux vs. radioligand binding). Meta-analyses of PubChem BioAssay data can identify confounding variables like impurity profiles or enantiomeric ratios .
Q. What strategies are employed to optimize the compound’s pharmacokinetic properties through structural modifications?
Introducing electron-withdrawing groups (e.g., fluorination at the benzyl ring) enhances metabolic stability by reducing CYP450 oxidation. Piperidine N-alkylation improves blood-brain barrier permeability, while ester-to-amide conversion (e.g., replacing ethyl carboxylate with carboxamide) prolongs half-life. Molecular docking against homology models of target proteins (e.g., μ-opioid receptors) guides rational design .
Q. How do computational modeling and X-ray crystallography contribute to understanding the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinities. Molecular dynamics simulations (e.g., AMBER) model ligand-receptor conformational changes over time. Experimentally, co-crystallization with proteins (e.g., acetylcholinesterase) and refinement via SHELXL reveals hydrogen-bonding networks and steric clashes, informing SAR studies .
Q. What experimental approaches are used to determine the compound’s metabolic stability and potential toxicity in preclinical models?
In vitro microsomal assays (human/rat liver S9 fractions) quantify metabolic degradation rates. High-Resolution Mass Spectrometry (HRMS) identifies Phase I/II metabolites. Zebrafish embryo toxicity assays screen for developmental effects, while Ames tests evaluate mutagenicity. Cross-reference results with ToxCast databases to prioritize lead candidates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
